Cdk9-IN-6
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Overview
Description
Cdk9-IN-6 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and cell cycle progression. Cyclin-dependent kinase 9, in particular, is involved in the regulation of transcription elongation by phosphorylating the carboxy-terminal domain of RNA polymerase II. Inhibition of cyclin-dependent kinase 9 has been shown to have therapeutic potential in various cancers, making this compound a valuable compound for research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the formation of the desired product. Specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This typically involves optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Common techniques used in industrial production include batch and continuous flow processes, chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s selectivity and potency.
Scientific Research Applications
Cdk9-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcription regulation and cell cycle progression.
Biology: Employed in cellular and molecular biology studies to investigate the effects of cyclin-dependent kinase 9 inhibition on gene expression and cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including hematological malignancies and solid tumors.
Industry: Utilized in drug discovery and development programs to identify and optimize new cyclin-dependent kinase 9 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Cdk9-IN-6 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T1 or cyclin T2, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the carboxy-terminal domain of RNA polymerase II, promoting transcription elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells, making it a promising therapeutic strategy.
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A first-generation cyclin-dependent kinase inhibitor that targets multiple cyclin-dependent kinases, including cyclin-dependent kinase 9.
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 9, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 1.
AT7519: A multi-cyclin-dependent kinase inhibitor with activity against cyclin-dependent kinase 9, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 1.
Uniqueness of Cdk9-IN-6
This compound is unique in its high selectivity and potency for cyclin-dependent kinase 9 compared to other cyclin-dependent kinase inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a valuable tool for research and drug development.
Properties
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-MWXLCCTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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